molecular formula C9H6N2OS B1394904 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1083317-25-2

2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No. B1394904
Key on ui cas rn: 1083317-25-2
M. Wt: 190.22 g/mol
InChI Key: NNTVZJDMWDWYAP-UHFFFAOYSA-N
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Patent
US08809538B2

Procedure details

Pyridine-2-carbothioamide (4.5 g) was dissolved in tetrahydrofuran (40 mL). Pyridine (7.9 mL) was added and the reaction was heated to reflux. 2-Bromomalonaldehyde (7.2 g) was added in dimethylsulfoxide (15 mL) dropwise over 10 minutes and the reaction was heated for 3 hours. The reaction was concentrated in vacuo and partitioned between ethyl acetate and sodium hydrogen carbonate aqueous solution. The aqueous layer was back extracted and the combined organic phase was washed with brine and concentrated. The crude reaction was purified by silica gel column chromatography using an eluant of 2% to 4% acetone/dichloromethane to obtain the title compound (2.4 g) with the following physical data.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[S:9])[NH2:8].N1C=CC=CC=1.Br[CH:17]([CH:20]=O)[CH:18]=[O:19]>O1CCCC1.CS(C)=O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[S:9][C:17]([CH:18]=[O:19])=[CH:20][N:8]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(N)=S
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
7.2 g
Type
reactant
Smiles
BrC(C=O)C=O
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and sodium hydrogen carbonate aqueous solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted
WASH
Type
WASH
Details
the combined organic phase was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude reaction
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1SC(=CN1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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